N-[2-(6-methylpyridin-3-yl)propan-2-yl]-3-phenoxypropanamide
Description
N-[2-(6-methylpyridin-3-yl)propan-2-yl]-3-phenoxypropanamide is a synthetic organic compound that features a pyridine ring substituted with a methyl group, a phenoxy group, and an amide linkage
Properties
IUPAC Name |
N-[2-(6-methylpyridin-3-yl)propan-2-yl]-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14-9-10-15(13-19-14)18(2,3)20-17(21)11-12-22-16-7-5-4-6-8-16/h4-10,13H,11-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJATXUFPLYYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)(C)NC(=O)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methylpyridin-3-yl)propan-2-yl]-3-phenoxypropanamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-methylpyridine, is subjected to alkylation using an appropriate alkyl halide under basic conditions to introduce the propan-2-yl group.
Phenoxy Group Introduction: The intermediate is then reacted with phenol in the presence of a suitable base to form the phenoxy-substituted pyridine.
Amide Formation: Finally, the phenoxy-substituted pyridine is reacted with an appropriate amine or amide-forming reagent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-methylpyridin-3-yl)propan-2-yl]-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the phenoxy group.
Scientific Research Applications
N-[2-(6-methylpyridin-3-yl)propan-2-yl]-3-phenoxypropanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is evaluated for its use in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(6-methylpyridin-3-yl)propan-2-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(6-methyl-2-pyridinyl)-2-propanamine: A structurally similar compound with a methyl group instead of the phenoxy group.
Pyridin-3-amine: A simpler analog with an amine group attached to the pyridine ring.
6-(Benzhydryloxy)pyridin-3-amine: A compound with a benzhydryloxy group instead of the phenoxy group.
Uniqueness
N-[2-(6-methylpyridin-3-yl)propan-2-yl]-3-phenoxypropanamide is unique due to the presence of both the phenoxy and amide functionalities, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile chemical reactivity and potential for diverse applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
